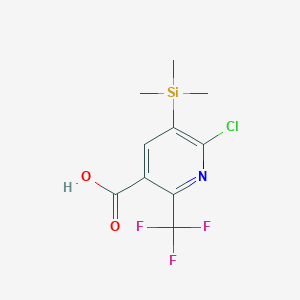
6-Chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid
説明
6-Chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H11ClF3NO2Si and its molecular weight is 297.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Functionalization
6-Chloro-2-(trifluoromethyl)-5-(trimethylsilyl)pyridine-3-carboxylic acid and its analogs are utilized extensively in the synthesis and functionalization of various halopyridinecarboxylic acids. Research demonstrates the logistic flexibility in preparing isomeric halopyridinecarboxylic acids, highlighting the straightforward preparation of specific carboxylic acids from distinct precursors through functionalization techniques (Cottet & Schlosser, 2004). This includes employing heavy halogen displacement by in situ generated (trifluoromethyl)copper and regioexhaustive functionalization strategies to convert pyridines into their corresponding carboxylic acids, demonstrating a test of the concept of regioexhaustive functionalization (Cottet & Schlosser, 2004).
Chemical Properties and Interactions
Studies on the chemical properties and interactions of similar compounds, such as 5-(trifluoromethyl)picolinic acid monohydrate, reveal intricate hydrogen-bonding networks formed by water-bridged dimers. This research sheds light on the three-dimensional packing and intermolecular interactions facilitated by the trifluoromethyl groups and other structural elements, contributing to our understanding of the molecular arrangements and potential application in designing novel compounds (Ye & Tanski, 2020).
Luminescent Properties
The luminescent properties of complexes involving carboxylic acids with pyridine derivatives have been explored, indicating potential applications in optoelectronics and sensors. A study focusing on a Nd3+-doped organic complex with perfluorinated carboxylic acids and pyridine derivative showcases the synthesis and structural characterization, alongside fluorescence and photoluminescence analyses. This research demonstrates the significance of creating materials with specific luminescent properties for technological applications (Ye et al., 2013).
Extraction and Separation Processes
Research into the extraction and separation processes involving pyridine-3-carboxylic acid highlights the use of different diluents and extractants, such as 1-dioctylphosphoryloctane (TOPO), to study the equilibrium and efficiency of extraction from dilute solutions. This has implications for the purification and concentration of valuable compounds in the food, pharmaceutical, and biochemical industries, demonstrating the practical applications of such chemical processes in industry (Kumar & Babu, 2009).
特性
IUPAC Name |
6-chloro-2-(trifluoromethyl)-5-trimethylsilylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO2Si/c1-18(2,3)6-4-5(9(16)17)7(10(12,13)14)15-8(6)11/h4H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWJIOPEZZRXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C(=C1)C(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1379087.png)

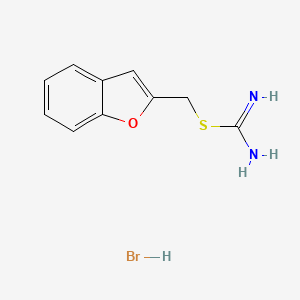
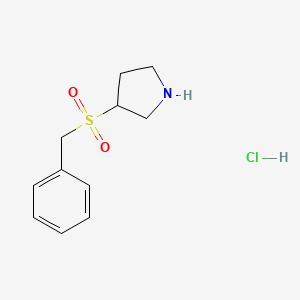

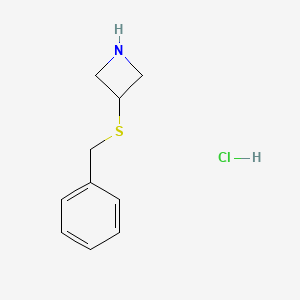
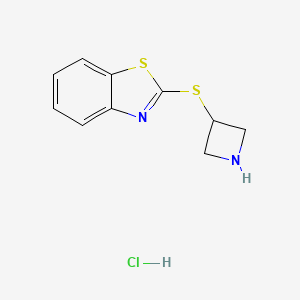

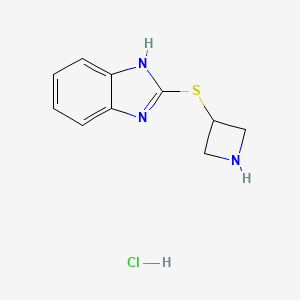
![3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379102.png)
![2-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379105.png)
![4-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379106.png)
![4-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379107.png)
